molecular formula C29H28F3N7O3 B1193388 pan-Raf/RTK inhibitor I-16

pan-Raf/RTK inhibitor I-16

Cat. No.: B1193388
M. Wt: 579.5842
InChI Key: JJZOMHGFHHDWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The RAF Kinase Family: A-RAF, B-RAF, C-RAF

The RAF kinase family consists of three serine/threonine-specific protein kinases: A-RAF, B-RAF, and C-RAF (also known as Raf-1). nih.govmdpi.com These proteins are central components of the MAPK/ERK signaling cascade, a pathway that relays extracellular signals to the cell nucleus to control a wide array of cellular functions. nih.gov

The RAF kinases are key effectors downstream of the small GTPase RAS. mdpi.com Upon activation by growth factors, cytokines, or other stimuli, cell surface receptors trigger the activation of RAS proteins. Activated RAS, in turn, recruits and activates RAF kinases at the cell membrane. This initiates a phosphorylation cascade where RAF kinases phosphorylate and activate MEK1 and MEK2 (dual-specificity kinases), which then phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases). Activated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately influencing processes such as cell proliferation, differentiation, survival, and angiogenesis. nih.govmdpi.com

The deregulation of the RAF/MEK/ERK pathway is a common event in human cancers. nih.gov Mutations in the genes encoding RAF proteins, particularly BRAF, are found in a significant percentage of human tumors, with the V600E mutation being the most prevalent. mdpi.com These oncogenic mutations lead to constitutive activation of the B-RAF kinase, resulting in uncontrolled downstream signaling that promotes cancer cell growth and survival, independent of upstream signals. While mutations in ARAF and CRAF are less common, these isoforms play crucial roles in signaling and can contribute to tumorigenesis, especially in the context of RAS mutations. mdpi.com

Receptor Tyrosine Kinases (RTKs): Overview and Oncogenic Role

Receptor Tyrosine Kinases (RTKs) are a large family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, metabolism, and motility. mdpi.comnih.gov In humans, 58 RTKs have been identified and are grouped into 20 distinct families. nih.gov

Several RTK families are prominently implicated in cancer progression and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. These include:

Epidermal Growth Factor Receptor (EGFR) family: Comprising EGFR (HER1), HER2, HER3, and HER4, this family is frequently overexpressed or mutated in various cancers, driving tumor growth. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR) family: Essential for angiogenesis, the activation of VEGFRs promotes the growth of new blood vessels, a critical step in tumor expansion and metastasis.

Platelet-Derived Growth Factor Receptor (PDGFR) family: Involved in cell growth, proliferation, and migration, aberrant PDGFR signaling is associated with several malignancies.

Fibroblast Growth Factor Receptor (FGFR) family: Deregulation of FGFR signaling through mutations, gene amplification, or translocations can lead to oncogenesis in a variety of tumor types. nih.gov

Anaplastic Lymphoma Kinase (ALK): Alterations in ALK are particularly significant in non-small cell lung cancer (NSCLC). mdpi.com

In cancer, RTKs can be aberrantly activated through several mechanisms, including gain-of-function mutations, gene amplification, and autocrine or paracrine signaling loops. embopress.org This sustained activation leads to the continuous stimulation of downstream signaling pathways, such as the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, thereby promoting cancer cell proliferation, survival, and invasion. nih.govsemanticscholar.org Furthermore, there is extensive crosstalk between different RTKs and their downstream signaling networks, which can contribute to therapy resistance. semanticscholar.org

Rationale for Pan-RAF and RTK Inhibition in Cancer Research

The frequent activation of the RAF/MEK/ERK pathway and RTK signaling in cancer, along with the development of resistance to single-agent therapies, provides a strong rationale for the development of inhibitors that can simultaneously target both. semanticscholar.orgnih.gov First-generation RAF inhibitors, while effective against specific BRAF mutations, can paradoxically activate the MAPK pathway in cells with wild-type BRAF and activated RAS, a phenomenon that can limit their efficacy and lead to secondary malignancies. mdpi.comspandidos-publications.com

Pan-RAF inhibitors, which target all three RAF isoforms, were developed to overcome this paradoxical activation. mdpi.com However, resistance can still emerge through the activation of upstream RTKs, which can reactivate the MAPK pathway or other survival pathways. semanticscholar.orgnih.gov Therefore, a compound like pan-Raf/RTK inhibitor I-16, which is designed to inhibit both pan-RAF and multiple RTKs, represents a promising strategy to achieve a more comprehensive and durable blockade of oncogenic signaling, potentially overcoming both intrinsic and acquired resistance mechanisms.

This compound

This compound is a potent small molecule inhibitor that has demonstrated significant activity against all three members of the RAF kinase family as well as various receptor tyrosine kinases.

Biochemical Profile of I-16

The inhibitory activity of I-16 has been quantified through in vitro kinase assays, revealing its potency against different RAF isoforms.

TargetIC50 (nM)
C-RAF1.65
B-RAF (V600E)3.49
B-RAF (wild-type)5.78
A-RAF8.86

Data sourced from biochemical assays measuring the concentration of I-16 required to inhibit 50% of the kinase activity (IC50). medchemexpress.commedkoo.com

The data clearly indicates that I-16 is a highly potent inhibitor of all RAF isoforms, with particularly strong activity against C-RAF. medchemexpress.commedkoo.com Its ability to inhibit both wild-type and mutant forms of B-RAF is a key feature. medchemexpress.commedkoo.com

Mechanism of Action

The dual inhibitory action of I-16 is central to its therapeutic potential.

By binding to and inhibiting the kinase activity of A-RAF, B-RAF, and C-RAF, I-16 effectively blocks the phosphorylation of MEK. spandidos-publications.com This, in turn, prevents the activation of ERK, thereby shutting down this critical signaling cascade that drives cell proliferation and survival in many cancers. spandidos-publications.com The pan-RAF inhibitory profile is designed to prevent the paradoxical activation of the pathway that can be seen with selective B-RAF inhibitors. mdpi.com

In addition to its effects on the RAF pathway, I-16 also targets multiple RTKs. While the specific RTK inhibition profile of I-16 is not fully detailed in the provided search results, its classification as an RTK inhibitor suggests it can block the signaling from key receptors involved in angiogenesis and tumor growth, such as VEGFR and PDGFR. This dual action allows I-16 to not only inhibit a core intracellular proliferation pathway but also to potentially disrupt the tumor's blood supply and mitigate resistance mechanisms driven by upstream RTK activation. semanticscholar.orgnih.gov

Research Findings

Preclinical studies have highlighted the anti-proliferative effects of this compound across various cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent.

Anti-proliferative Activity in Cancer Cell Lines

Research has demonstrated that I-16 exhibits potent anti-proliferative activities against a range of cancer cell lines. This activity is attributed to its dual mechanism of action, which leads to a more comprehensive shutdown of the signaling pathways essential for cancer cell growth and survival. The broad applicability of I-16 across different cancer types in preclinical models suggests its potential for further investigation in a clinical setting.

Overcoming Paradoxical MAPK Pathway Activation Induced by Selective RAF Inhibitors

A significant challenge associated with first-generation selective RAF inhibitors is the phenomenon of paradoxical MAPK pathway activation. elifesciences.orgaacrjournals.org In cells with wild-type BRAF but upstream activation of the pathway (e.g., through RAS mutations), these inhibitors can paradoxically promote the dimerization and activation of RAF kinases, leading to increased, rather than decreased, MAPK signaling. elifesciences.orgresearchgate.net This paradoxical activation is believed to be responsible for the development of secondary malignancies, such as cutaneous squamous cell carcinomas, in some patients treated with these inhibitors. elifesciences.orgaacrjournals.org Therefore, developing inhibitors that can effectively block RAF signaling without causing this paradoxical effect is a key therapeutic goal. acs.orgresearchgate.net

Therapeutic Advantages of Multi-Target Kinase Inhibition

The complexity of cancer signaling networks, with their multiple, interconnected pathways and feedback loops, has led to the development of multi-target kinase inhibitors. nih.govnih.gov The simultaneous inhibition of several key nodes within a pathway or across different pathways offers several potential advantages. nih.gov This approach can lead to enhanced efficacy by shutting down redundant signaling routes and may also reduce the likelihood of acquired resistance by making it more difficult for cancer cells to find an escape route. acs.org For example, combining the inhibition of a primary target with that of a known resistance mechanism can lead to more durable responses. dovepress.com Multi-kinase inhibitors are designed to engage a range of targets, potentially offering a more robust and lasting anti-cancer effect compared to highly selective, single-target agents. nih.govnih.gov

The this compound was developed based on these principles. It was designed to potently inhibit all RAF isoforms (pan-Raf) as well as key RTKs, thereby providing a comprehensive blockade of the MAPK pathway and addressing the challenges of resistance and paradoxical activation. acs.org

Detailed Research Findings on this compound

The development of I-16 stemmed from a strategy to create a multi-targeted kinase inhibitor that could overcome the limitations of existing selective BRAF inhibitors. acs.org Researchers modified a known inhibitor template by replacing a pyridine (B92270) group with a cyclopropyl (B3062369) formamide (B127407) group, leading to the creation of a novel template, I-01, which showed potency against both pan-Raf and RTKs. acs.org Further optimization of this template led to the synthesis of compound I-16. acs.org

Inhibitory Activity of I-16

Biochemical assays demonstrated that I-16 is a potent inhibitor of all three RAF isoforms. acs.orgmedchemexpress.comtargetmol.com Its inhibitory concentrations (IC50) were determined to be in the low nanomolar range, indicating high potency. acs.orgmedchemexpress.comtargetmol.comcymitquimica.comchemondis.commedkoo.com

Kinase TargetIC50 (nM)
BRAF V600E3.49
BRAF WT5.78
ARAF8.86
CRAF1.65

Overcoming Resistance and Paradoxical Activation

A key feature of I-16 is its ability to suppress the proliferation of cancer cells that are resistant to selective BRAF inhibitors. acs.org For example, it showed potent antiproliferative activity against the SK-MEL-2 melanoma cell line, which overexpresses wild-type BRAF and is known to be resistant to selective BRAF V600E inhibitors. acs.org

Crucially, Western blot analysis in SK-MEL-2 cells demonstrated that I-16 inhibits the phosphorylation of ERK, a downstream effector of the MAPK pathway, without causing paradoxical activation. acs.org This finding supports the hypothesis that the dual inhibition of pan-Raf and RTKs is an effective strategy to circumvent the paradoxical activation often seen with selective BRAF inhibitors. acs.org

The antiproliferative activities of I-16 were found to be comparable to other established kinase inhibitors across various cancer cell lines, including HepG2 (liver cancer), SW579 (thyroid cancer), MV4-11 (leukemia), and COLO205 (colorectal cancer). acs.org

Properties

Molecular Formula

C29H28F3N7O3

Molecular Weight

579.5842

IUPAC Name

3-(1-(9H-purin-6-yl)cyclopropane-1-carboxamido)-4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)benzamide

InChI

InChI=1S/C29H28F3N7O3/c1-17-2-3-18(12-22(17)38-27(41)28(6-7-28)24-23-25(35-15-33-23)36-16-34-24)26(40)37-20-5-4-19(21(13-20)29(30,31)32)14-39-8-10-42-11-9-39/h2-5,12-13,15-16H,6-11,14H2,1H3,(H,37,40)(H,38,41)(H,33,34,35,36)

InChI Key

JJZOMHGFHHDWQO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(CN2CCOCC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(NC(C4(C5=C6N=CNC6=NC=N5)CC4)=O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

pan-Raf/RTK inhibitor I-16

Origin of Product

United States

Molecular Mechanisms of Pan Raf/rtk Inhibitor I 16 Action

Inhibitory Profile of Pan-Raf/RTK Inhibitor I-16 on RAF Isoforms

The Raf (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that play a central role in the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. nih.gov The pan-Raf inhibitor I-16 has demonstrated potent inhibitory activity against all major Raf isoforms. acs.orgnih.gov

Table 1: Inhibitory Profile of I-16 against RAF Isoforms

RAF Isoform IC50 (nM)
B-RAF V600E 3.49
A-RAF 8.86
Wild-Type B-RAF 5.78

The B-RAF V600E mutation is a well-known oncogenic driver in a significant portion of melanomas and other cancers. pnas.org I-16 exhibits strong inhibitory action against this specific mutant form of B-RAF, with a half-maximal inhibitory concentration (IC50) of 3.49 nM. acs.orgnih.govtargetmol.commedkoo.commedchemexpress.commedchemexpress.comcymitquimica.comtargetmol.com This indicates a high degree of potency in targeting this key driver of cancer cell proliferation.

A-RAF is another member of the Raf kinase family. While less frequently mutated than B-RAF, its role in signaling is significant. nih.gov I-16 effectively inhibits A-RAF with an IC50 of 8.86 nM. acs.orgnih.govtargetmol.commedkoo.commedchemexpress.commedchemexpress.comcymitquimica.comtargetmol.com

In addition to the mutated form, I-16 also demonstrates potent inhibition of the wild-type B-RAF protein, with an IC50 value of 5.78 nM. acs.orgnih.govtargetmol.commedkoo.commedchemexpress.commedchemexpress.comcymitquimica.comtargetmol.com The ability to inhibit both wild-type and mutant B-RAF is a key feature of pan-Raf inhibitors, which can help to prevent paradoxical activation of the MAPK pathway that is sometimes observed with mutant-selective inhibitors. spandidos-publications.com

C-RAF (also known as Raf-1) is a critical component of the MAPK signaling pathway. nih.gov I-16 shows its highest potency against C-RAF, with an IC50 of 1.65 nM. acs.orgnih.govtargetmol.commedkoo.commedchemexpress.commedchemexpress.comcymitquimica.comtargetmol.com This strong inhibition of C-RAF, in conjunction with its effects on A-RAF and B-RAF, underscores its classification as a pan-Raf inhibitor.

Investigation of RTK Inhibition Profile of I-16

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a pivotal role in cellular signaling by responding to extracellular growth factors. oaepublish.com Their dysregulation is a common feature in many cancers, leading to uncontrolled cell growth and survival. oaepublish.comnih.gov The inhibitor I-16 was developed from a template, I-01, which displayed enzymatic potency against both pan-Raf and RTKs. acs.orgnih.gov This suggests that I-16 also possesses the ability to inhibit RTKs, a hypothesis supported by its efficacy in overcoming resistance mechanisms associated with selective B-RAF V600E inhibitors, which often involve the reactivation of the MAPK pathway through RTK signaling. acs.orgnih.gov

Detailed research findings indicate that the design of I-16 was based on a multitargeted kinase inhibitor template. acs.orgnih.gov While the initial compound I-01 showed potency against both pan-Raf and RTKs, the specific RTK targets of I-16 and the precise IC50 values for their inhibition are not explicitly detailed in the provided search results. However, the literature strongly suggests that the inhibition of RTKs is a key feature of I-16's mechanism of action, contributing to its ability to suppress resistance in cancer cells. acs.orgnih.gov The strategy of simultaneously targeting both pan-Raf and RTKs is proposed as a method to overcome the acquired resistance that often develops with therapies targeting only the B-RAF V600E mutation. acs.orgnih.gov

Comprehensive Kinase Selectivity Profiling Methodologies

Determining the precise selectivity of a kinase inhibitor is fundamental to understanding its biological activity and potential therapeutic window. For a compound like I-16, which is designed as a "pan-Raf" and receptor tyrosine kinase (RTK) inhibitor, a comprehensive profiling strategy is employed to measure its potency against a wide array of kinases. While the specific assays used for I-16 are detailed in its primary research, the methodologies generally fall into two categories: biochemical assays and cell-based assays.

Biochemical Assays: These in vitro assays measure the direct interaction between the inhibitor and purified kinase enzymes. They are crucial for determining the intrinsic potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Common high-throughput screening (HTS) formats include:

Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on fluorescence resonance energy transfer (FRET) combined with time-resolved fluorescence measurement. ersnet.org It uses a lanthanide donor fluorophore and a compatible acceptor to detect kinase activity (substrate phosphorylation) or inhibitor binding. ersnet.orgnih.gov The long-lived fluorescence signal minimizes background interference, offering high sensitivity. ersnet.org

AlphaLISA/AlphaScreen: This bead-based technology relies on the proximity of donor and acceptor beads. ersnet.org When an inhibitor fails to block kinase activity, a phosphorylated substrate is generated, bringing the antibody-coated beads close enough for a chemiluminescent signal to be produced. ersnet.orgnih.govmedkoo.com It is highly sensitive and robust, even in complex sample matrices. ersnet.org

Cell-Based Assays: To understand an inhibitor's efficacy in a more biologically relevant context, cellular assays are essential. These assays measure the inhibitor's ability to modulate kinase activity within living cells, accounting for factors like cell permeability and competition with intracellular ATP. aacrjournals.org Methods include Western blotting to detect the phosphorylation status of downstream targets or specialized cellular HTS assays that quantify the levels of a specific phosphoprotein. nih.gov

The selectivity of I-16 has been characterized, revealing potent inhibitory activity across all RAF isoforms. nih.govacs.org

Table 1: In Vitro Inhibitory Activity of I-16 Against RAF Kinase Isoforms

Kinase Target IC50 (nM)
C-RAF 1.65
BRAF V600E 3.49
BRAF WT 5.78
A-RAF 8.86

Data sourced from Zhang et al., 2017. acs.org

This interactive table summarizes the potent, low-nanomolar inhibition I-16 exerts across the RAF family, validating its designation as a pan-Raf inhibitor.

Binding Interactions and Mode of Inhibition

The manner in which an inhibitor binds to its target kinase dictates its pharmacological properties, including its potential to induce resistance or paradoxical pathway activation.

ATP-Competitive vs. Allosteric Inhibitory Mechanisms

Kinase inhibitors are broadly classified based on their binding site and mechanism.

ATP-Competitive Inhibition: This is the most common mechanism, where the inhibitor binds to the kinase's active site, directly competing with the endogenous substrate, adenosine (B11128) triphosphate (ATP). nih.govnih.gov These inhibitors, often referred to as Type I or Type II depending on the specific conformation of the kinase they bind (active DFG-in vs. inactive DFG-out), physically block the phosphotransfer reaction. mdpi.com The design of I-16 was based on a template that occupies this ATP-binding pocket, indicating it functions as an ATP-competitive inhibitor. nih.govacs.org

Allosteric Inhibition: In contrast, allosteric inhibitors bind to a site on the kinase distinct from the ATP pocket. This binding induces a conformational change in the enzyme that alters the shape of the active site, thereby preventing substrate binding or catalysis without directly competing with ATP. This mechanism can offer higher selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding site.

Structural Insights into Inhibitor-Kinase Complex Formation (e.g., Molecular Modeling, Mutagenesis Studies)

The development of I-16 was a structure-guided effort. It was designed by modifying a previously identified multi-targeted kinase inhibitor template, compound I-01. acs.org Researchers replaced a pyridine (B92270) group on the template with a cyclopropyl (B3062369) formamide (B127407) group to generate the novel I-16 scaffold. acs.org This process was informed by the binding mode of the parent compound, leveraging molecular modeling to predict and optimize interactions within the ATP-binding pocket of RAF kinases. nih.govacs.org Such computational approaches, which can include molecular docking and molecular dynamics simulations, are critical for rational drug design. They allow scientists to visualize how an inhibitor fits into its target, predict key binding interactions (like hydrogen bonds and hydrophobic interactions), and guide synthetic chemistry to enhance potency and selectivity. The successful design of I-16 as a potent pan-Raf inhibitor underscores the power of these structural insight methodologies. acs.org

Downstream Signaling Pathway Modulation by I-16

The ultimate therapeutic effect of a kinase inhibitor is determined by its ability to modulate the downstream signaling pathways that drive cancer cell proliferation and survival.

Impact on MAPK/ERK Signaling Cascade Activity

The primary target pathway for a RAF inhibitor is the Mitogen-Activated Protein Kinase (MAPK) cascade, which consists of RAF, MEK, and ERK. A significant drawback of early, selective BRAF V600E inhibitors was the phenomenon of "paradoxical activation," where in wild-type BRAF cells, the inhibitor would induce RAF dimerization and inadvertently activate the downstream pathway, promoting cell growth.

A key feature of the this compound is its ability to circumvent this issue. Research has demonstrated that I-16 effectively inhibits the proliferation of melanoma cells that harbor overexpressed wild-type BRAF. nih.govacs.org Crucially, Western blot analysis of the downstream effector ERK showed that I-16 achieves this inhibition without causing the paradoxical activation of ERK. nih.govacs.org This suggests that by simultaneously targeting multiple RAF isoforms and potentially RTKs, I-16 provides a more comprehensive and durable blockade of the MAPK/ERK pathway, representing a significant advantage over earlier inhibitors. acs.org

Effects on PI3K/AKT/mTOR Pathway and Other Interconnected Survival Networks

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling network that governs cell growth, survival, and metabolism. There is extensive and well-documented crosstalk between the MAPK/ERK and PI3K/AKT/mTOR pathways, and activation of one can often serve as an escape mechanism when the other is inhibited. This has led to clinical strategies combining inhibitors of both pathways to achieve more effective anti-cancer responses.

However, with specific regard to this compound, its direct or indirect effects on the PI3K/AKT/mTOR pathway have not been reported in the peer-reviewed scientific literature. As I-16 is also described as an RTK inhibitor, and certain RTKs can signal through the PI3K pathway, it is plausible that such effects may exist. ersnet.org Nonetheless, without specific experimental data, any modulation of the PI3K/AKT/mTOR pathway by I-16 remains speculative.

Preclinical Efficacy and Cellular Impact of Pan Raf/rtk Inhibitor I 16

In Vitro Antiproliferative Activity Across Diverse Cancer Cell Lines

The initial characterization of any potential anti-cancer agent involves assessing its ability to inhibit the growth of cancer cells in a laboratory setting. The in vitro antiproliferative activity of the pan-Raf/RTK inhibitor has been evaluated across a broad spectrum of human cancer cell lines, representing various tumor types and underlying genetic mutations.

Concentration-Dependent Growth Inhibition and Half-Maximal Inhibitory Concentration (IC50) Determinations

Studies have demonstrated that this pan-Raf inhibitor exerts a concentration-dependent inhibitory effect on the proliferation of susceptible cancer cells. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

For instance, in acute myeloid leukemia (AML) cell lines, the pan-RAF inhibitor LY3009120 has shown potent anti-leukemic activity. mdpi.com The IC50 values for this compound were determined in various AML cell lines, including those with different RAS mutation statuses. mdpi.com The antiproliferative effects of novel compounds are often evaluated using assays like the sulforhodamine B assay. researchgate.net The IC50 values can vary significantly between different cell lines, reflecting their diverse genetic makeup and dependency on the RAF signaling pathway. nih.gov

Table 1: In Vitro Antiproliferative Activity of Pan-Raf Inhibitor in Various Cancer Cell Lines

Cell Line Cancer Type Key Mutations IC50 (nM)
HCT-116 Colorectal Cancer KRAS G13D 4.7 mdpi.com
DLD-1 Colorectal Cancer KRAS G13D 10.1 mdpi.com
HT29 Colorectal Cancer BRAF V600E 2600 mdpi.com
COLO 205 Colorectal Cancer BRAF V600E 2430 mdpi.com
OCI-AML3 Acute Myeloid Leukemia NRAS Q61L Data not specified mdpi.com
MOLM13 Acute Myeloid Leukemia FLT3-ITD Data not specified mdpi.com
MV4-11 Acute Myeloid Leukemia FLT3-ITD Data not specified mdpi.com

Comparative Efficacy in BRAF Mutant and Wild-Type Cellular Models

A key aspect of characterizing a RAF inhibitor is to compare its activity in cell lines with and without BRAF mutations. The BRAF V600E mutation is a common driver of melanoma and other cancers. researchgate.net First-generation RAF inhibitors were specifically designed to target this mutant form of the protein.

Pan-RAF inhibitors, however, are designed to inhibit all RAF isoforms (ARAF, BRAF, and CRAF), including both wild-type and mutant forms. mdpi.com This is significant because some first-generation BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and an upstream RAS mutation. mdpi.com Pan-RAF inhibitors are developed to avoid this paradoxical activation.

The efficacy of these inhibitors is often more pronounced in BRAF-mutant cell lines, which are highly dependent on the RAF signaling pathway for their survival. However, they also show activity in some BRAF wild-type contexts, particularly those with other alterations in the pathway. nih.gov

Evaluation in KRAS/NRAS Mutant Cell Line Panels

Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are present in approximately 30% of all human cancers and lead to constitutive activation of the RAF-MEK-ERK pathway. bioworld.com Developing effective therapies for RAS-mutant cancers has been a long-standing challenge.

Pan-RAF inhibitors have been evaluated in panels of cell lines harboring various KRAS and NRAS mutations. researchgate.net The rationale is that by inhibiting the downstream effectors (the RAF kinases), it may be possible to block the oncogenic signaling driven by mutant RAS. Studies have shown that pan-RAF inhibition can have anti-leukemic activity in RAS-mutant AML cells. mdpi.com The sensitivity to these inhibitors can vary depending on the specific RAS mutation and the cellular context. nih.gov For example, the pan-RAF/MEK inhibitor IK-595 has demonstrated increased sensitivity in KRAS and NRAS mutant cell lines across multiple cancer types compared to RAS wild-type cell lines. bioworld.com

Cellular Assays Elucidating Biological Consequences of I-16 Treatment

Beyond simply inhibiting proliferation, it is important to understand the specific cellular mechanisms through which a pan-Raf/RTK inhibitor exerts its effects. Cellular assays are employed to investigate the impact of the inhibitor on critical processes such as cell cycle progression and the induction of programmed cell death (apoptosis).

Mechanisms of Resistance to Pan Raf/rtk Inhibitor I 16

Acquired Resistance Pathways to Pan-Raf/RTK Inhibition

Acquired resistance develops in tumors that are initially sensitive to treatment with I-16. This form of resistance is the result of molecular changes within the cancer cells that allow them to evade the inhibitory effects of the drug.

One of the most common mechanisms of acquired resistance to kinase inhibitors is the development of secondary mutations in the drug's target genes. nih.gov In the context of I-16, these mutations can occur in either the RAF or RTK genes. These mutations can hinder the binding of I-16 to its target protein, thereby reducing the drug's inhibitory effect. For instance, "gatekeeper" mutations, which are located in the ATP-binding pocket of the kinase, can sterically obstruct the inhibitor from binding without significantly affecting the kinase's activity. nih.gov

Target Gene Type of Mutation Effect on Inhibitor Binding
BRAFGatekeeper mutationsSteric hindrance, reduced affinity
EGFRT790MIncreased ATP affinity, reduced inhibitor binding
c-KITSecondary mutationsAltered kinase conformation

Cancer cells can develop resistance to I-16 by activating alternative signaling pathways to bypass the inhibited RAF and RTK pathways. This can involve the upregulation of other RTKs that are not targeted by I-16, leading to the reactivation of downstream signaling cascades such as the PI3K/AKT pathway. nih.govnih.gov For example, increased signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R) or the Platelet-Derived Growth Factor Receptor (PDGFR) can promote cell survival and proliferation despite the presence of a RAF inhibitor. nih.gov

In some cases, resistance to targeted therapies can be driven by changes in gene expression patterns through transcriptional reprogramming and epigenetic modifications. These changes can lead to the activation of survival pathways or the downregulation of pro-apoptotic factors. For instance, epigenetic silencing of tumor suppressor genes or the activation of oncogenes through demethylation can contribute to a resistant phenotype. While specific studies on I-16 are not available, research on other kinase inhibitors has shown that resistant cells can exhibit widespread changes in their transcriptome and epigenome.

The effectiveness of any drug is dependent on its ability to reach its target within the cell at a sufficient concentration. Cancer cells can acquire resistance by increasing the expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. researchgate.net These transporters actively remove the inhibitor from the cell, leading to a decrease in its intracellular concentration and a reduction in its therapeutic effect. Overexpression of transporters such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2) has been implicated in resistance to various kinase inhibitors. researchgate.net

Intrinsic Resistance Factors Affecting I-16 Efficacy

Intrinsic, or primary, resistance occurs when a tumor is inherently unresponsive to a drug from the outset of treatment. This can be due to a variety of pre-existing molecular characteristics of the cancer cells.

Certain tumors may harbor pre-existing genetic alterations that confer intrinsic resistance to pan-Raf/RTK inhibitors like I-16. For example, mutations in genes downstream of RAF and RTKs, such as in the RAS family of oncogenes, can render the cells independent of the upstream signaling that I-16 is designed to block. oaepublish.com If a tumor is driven by a mutated KRAS or NRAS, inhibiting RAF and RTKs may have a limited effect on tumor growth. Furthermore, some cancers may not be dependent on the specific RTKs that I-16 inhibits, relying instead on other signaling pathways for their survival and proliferation.

Gene Alteration Mechanism of Intrinsic Resistance
KRASActivating mutationBypasses the need for upstream RTK and RAF signaling
NRASActivating mutationBypasses the need for upstream RTK and RAF signaling
PTENLoss-of-function mutationActivation of the PI3K/AKT pathway independent of RTK signaling

Contribution of Tumor Microenvironment Components to Resistance

The tumor microenvironment (TME) is a complex and dynamic network of cells and extracellular components that plays a pivotal role in cancer progression and therapeutic response. Interactions between tumor cells and the surrounding stroma can confer innate resistance to targeted therapies, including pan-Raf/RTK inhibitors like I-16.

One of the most well-documented mechanisms of stroma-mediated resistance is the secretion of growth factors. nih.govnih.govelsevierpure.com Stromal cells, such as cancer-associated fibroblasts (CAFs), can secrete hepatocyte growth factor (HGF), which binds to its receptor, MET, on tumor cells. nih.govnih.govelifesciences.org This activation of MET signaling can bypass the inhibitory effects of I-16 on the RAF-MEK-ERK pathway by reactivating both the MAPK and PI3K/AKT signaling cascades. nih.gov Studies have demonstrated a significant correlation between stromal HGF expression and innate resistance to RAF inhibitors in melanoma patients. nih.gov This paracrine signaling creates a protective niche for cancer cells, allowing them to survive and proliferate despite the presence of the inhibitor. The reversal of this resistance through dual inhibition of RAF and MET highlights this as a critical escape mechanism. nih.govnih.govelifesciences.org

Table 1: Key Components of the Tumor Microenvironment Conferring Resistance

TME Component Secreted Factor Mechanism of Action Effect on RAF Inhibition
Stromal Cells (e.g., CAFs) Hepatocyte Growth Factor (HGF) Activation of MET receptor tyrosine kinase Reactivation of MAPK and PI3K/AKT pathways, bypassing RAF blockade nih.govnih.gov
Immune Cells Various Cytokines/Chemokines Modulation of tumor cell signaling and survival pathways Promotion of an inflammatory and pro-survival environment
Extracellular Matrix (ECM) Various proteins Altered cell adhesion and signaling Physical barrier to drug penetration and activation of integrin signaling

Cellular Plasticity and Phenotypic Switching as Resistance Mechanisms

Cellular plasticity, the ability of cancer cells to change their phenotypic and functional states, is a significant driver of acquired resistance to targeted therapies. This process allows a subpopulation of tumor cells to adapt to the selective pressure of a drug like I-16 and evolve into a resistant state.

One of the key manifestations of cellular plasticity is the epithelial-to-mesenchymal transition (EMT). During EMT, cancer cells lose their epithelial characteristics and acquire mesenchymal features, leading to changes in cell morphology, motility, and signaling. nih.gov This transition can be triggered by the therapeutic pressure of RTK inhibitors and is often associated with resistance. nih.govaacrjournals.org In the context of resistance to EGFR inhibitors in non-small cell lung cancer, for example, EMT can co-occur with the activation of alternative signaling pathways, making it difficult to isolate its exact contribution to therapeutic failure. nih.gov

Another form of phenotypic switching is lineage plasticity, where cancer cells undergo a more dramatic transformation, such as the conversion of adenocarcinoma to small cell neuroendocrine carcinoma. nih.govaacrjournals.org This trans-differentiation allows cancer cells to adopt a new identity that is no longer dependent on the signaling pathway targeted by the inhibitor. Research suggests that with the use of more potent, later-generation inhibitors, the incidence of such RTK-independent resistance mechanisms driven by lineage plasticity is increasing. aacrjournals.org These slow-cycling, drug-tolerant cell populations can serve as a reservoir from which clones with additional acquired genetic mutations can emerge, leading to stable and heritable resistance. nih.gov

Methodologies for Investigating Resistance to I-16

Understanding the complex mechanisms of resistance to I-16 requires sophisticated research methodologies. These techniques allow for the identification of genetic and non-genetic alterations that drive therapeutic failure.

Development of In Vitro Resistance Models Through Chronic Drug Exposure

A fundamental approach to studying acquired resistance is the development of resistant cell line models. This is typically achieved by exposing cancer cell lines to gradually increasing concentrations of the inhibitor over a prolonged period. This chronic drug exposure mimics the selective pressure that occurs in patients undergoing treatment and allows for the selection and expansion of drug-resistant cell populations. These models are invaluable for dissecting the molecular changes that accompany the acquisition of resistance. For example, a BRAF inhibitor-resistant melanoma cell line, M238R1, was derived from its parental line through long-term treatment, providing a crucial tool for subsequent resistance studies. biorxiv.org

Genomic, Transcriptomic, and Proteomic Profiling of Resistant Cell Lines and Tumors

Once resistant models are established, multi-omics profiling is employed to identify the underlying molecular changes. This integrated approach provides a comprehensive view of the alterations that drive resistance.

Genomic Profiling: Massively parallel sequencing of cancer-related genes in pre-treatment and resistant tumor samples can identify acquired mutations that confer resistance. broadinstitute.orgnih.gov A proof-of-principle study identified an activating mutation in MEK1 (C121S), a kinase downstream of RAF, in a melanoma tumor that had developed resistance to a RAF inhibitor. broadinstitute.orgnih.gov This mutation was absent in the pre-treatment tumor, confirming its role in acquired resistance.

Transcriptomic Profiling: RNA sequencing allows for the analysis of changes in gene expression, including the identification of upregulated signaling pathways or the expression of alternative transcripts like BRAF splice variants that can drive resistance.

Proteomic Profiling: Techniques like mass spectrometry can identify changes in protein expression and post-translational modifications, such as phosphorylation. Proteomic analysis was instrumental in showing that stromal HGF secretion led to MET activation and the reactivation of MAPK and PI3K/AKT pathways in the presence of RAF inhibitors. nih.govnih.gov

CRISPR-Cas9 Screens and Functional Genomics for Resistance Gene Identification

CRISPR-Cas9-based functional genomics screens have revolutionized the ability to systematically identify genes that mediate drug resistance. These screens can be performed in a gain-of-function or loss-of-function format to pinpoint genes whose activation or inactivation, respectively, leads to resistance.

In loss-of-function screens, a library of single-guide RNAs (sgRNAs) is used to create knockouts of thousands of genes. The cell population is then treated with the inhibitor, and the sgRNAs that are enriched in the surviving, resistant population point to genes whose loss confers resistance. Conversely, gain-of-function screens, often using a synergistic activation mediator (SAM) system, can identify genes whose overexpression drives resistance. iiarjournals.orgembopress.orgiiarjournals.org CRISPR screens have successfully identified both known and novel resistance genes to BRAF inhibitors, including members of the EGFR signaling pathway and cell cycle regulators like CCND1. biorxiv.orgembopress.orgcancerbiomed.org These powerful tools provide an unbiased, genome-wide approach to uncovering the complex genetic landscape of resistance to inhibitors like I-16. iiarjournals.org

Table 2: Methodologies for Investigating Drug Resistance

Methodology Description Key Findings Enabled
In Vitro Model Development Chronic exposure of cancer cell lines to an inhibitor to select for resistant populations. Creation of tractable laboratory models to study acquired resistance mechanisms.
Genomic Profiling Sequencing of DNA from sensitive and resistant tumors/cells to identify mutations. Identification of secondary mutations in downstream kinases (e.g., MEK1) that reactivate the signaling pathway. broadinstitute.orgnih.gov
Transcriptomic Profiling Analysis of RNA expression to detect changes in gene activity. Discovery of upregulated bypass pathways and alternative gene transcripts.
Proteomic Profiling Analysis of protein expression and phosphorylation status. Confirmation of pathway reactivation (e.g., p-ERK, p-AKT) despite inhibitor presence. nih.govnih.gov
CRISPR-Cas9 Screens Genome-wide screening to identify genes whose perturbation (knockout or activation) affects drug sensitivity. Unbiased identification of genes and pathways (e.g., EGFR, CCND1, SMAD3) driving resistance. biorxiv.orgembopress.org

Combination Therapies and Synergistic Effects with Pan Raf/rtk Inhibitor I 16

Rationale for Combination Approaches with I-16

The rationale for combining pan-Raf/RTK inhibitors like I-16 with other anticancer agents is multifaceted, aiming to enhance therapeutic efficacy and overcome resistance mechanisms.

Cancer cells often exhibit activation of multiple signaling pathways that drive their growth and survival. The RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways are two of the most frequently dysregulated cascades in human cancers, and significant crosstalk exists between them. aobious.com For instance, RAS can directly activate PI3K, linking these two critical pathways. aobious.com Therefore, inhibiting only one pathway can lead to compensatory activation of the other, limiting the therapeutic effect. By combining a pan-Raf/RTK inhibitor like I-16 with an inhibitor of the PI3K/AKT/mTOR pathway, it is possible to achieve a more comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

Resistance to targeted therapies can arise through various mechanisms, including the reactivation of the MAPK pathway. For example, resistance to BRAF inhibitors can be mediated by the activation of CRAF. medkoo.commedchemexpress.com Pan-Raf inhibitors, by targeting all RAF isoforms, can overcome this resistance mechanism. medkoo.commedchemexpress.com Combining a pan-Raf inhibitor with a MEK inhibitor provides a vertical blockade of the MAPK pathway, which has been shown to be highly synergistic in preclinical models of both BRAF- and KRAS-mutant cancers. medkoo.commedchemexpress.com This dual inhibition can lead to a more profound and sustained suppression of MAPK signaling, resulting in the induction of apoptosis and enhanced efficacy. medkoo.commedchemexpress.com

By combining drugs that have synergistic effects, it may be possible to achieve the desired therapeutic outcome at lower doses of each agent. This dose reduction can potentially lead to a better safety profile and an improved therapeutic index, minimizing treatment-related toxicities for patients.

Structure Activity Relationships Sar and Structural Optimization of Pan Raf/rtk Inhibitor I 16 Analogs

Identification of Key Pharmacophores Responsible for Pan-RAF and RTK Inhibition

The dual inhibitory activity of the I-16 series of compounds is attributed to specific pharmacophoric features that enable binding to both Raf kinases and various receptor tyrosine kinases. The core scaffold of these inhibitors was developed from an initial template, I-01, which itself was derived from a precursor molecule, Y-1, by replacing a pyridine (B92270) group with a cyclopropyl (B3062369) formamide (B127407) group. This modification proved crucial in establishing a novel multitargeted kinase inhibitor template.

The fundamental pharmacophore responsible for this dual inhibition is centered around a cyclopropyl formamide fragment. This moiety is instrumental in forming key interactions within the ATP-binding pockets of both Raf and RTK enzymes. The design of analogs I-02 through I-18 was based on the binding mode of the initial lead compound, I-01, indicating a structure-guided approach to identifying and optimizing these crucial molecular features.

Analysis of Substituent Effects on Inhibitory Potency, Selectivity, and Cellular Activity

Systematic modifications of the I-16 scaffold have revealed critical insights into the effects of various substituents on the inhibitor's performance. The inhibitory potency of the analogs was evaluated against all Raf subtypes (ARaf, BRAF WT, BRAF V600E, and CRaf), with compound I-16 emerging as the most potent inhibitor.

The data underscores the significant impact of subtle structural changes on inhibitory activity. For instance, the specific substitutions present in I-16 are responsible for its low nanomolar efficacy against all Raf isoforms. While the primary focus of the initial studies was on potency, the broader inhibitory profile of I-16 suggests that the substituent choices also influence its activity against a range of RTKs, contributing to its pan-inhibitory character. Further detailed studies would be required to delineate the precise effects of each substituent on the selectivity profile across a wider panel of kinases.

The cellular activity of these compounds was assessed in various cancer cell lines. I-16 demonstrated comparable antiproliferative activities to established control compounds in HepG2, SW579, MV4-11, and COLO205 cell lines. Notably, it also effectively suppressed the proliferation of the SK-MEL-2 melanoma cell line, which overexpresses wild-type BRAF, with an IC50 value of 0.93 μM. This indicates that the structural features of I-16 translate into potent cellular effects, a critical aspect of therapeutic potential.

Inhibitory Potency of I-16 Against Raf Kinase Subtypes

Kinase TargetIC50 (nM)
BRAF V600E3.49
ARaf8.86
BRAF WT5.78
CRaf1.65

Computational Chemistry and Molecular Modeling Approaches in Analog Design

The design of I-16 and its analogs was heavily reliant on computational chemistry and molecular modeling techniques to understand and predict the binding interactions with their target kinases. These in silico methods are indispensable in modern drug discovery for rational drug design and optimization.

Ligand-Based Drug Design Methodologies (e.g., QSAR, Pharmacophore Modeling)

Ligand-based drug design approaches are employed when the three-dimensional structure of the target protein is not available or to complement structure-based methods. These techniques rely on the knowledge of molecules that are known to interact with the target.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool to correlate the chemical properties of a series of compounds with their biological activities. For inhibitors like I-16, 3D-QSAR models can be developed to understand the influence of steric and electronic fields on inhibitory potency. Such models can guide the design of new analogs with improved activity by suggesting favorable and unfavorable modifications.

Pharmacophore modeling is another crucial ligand-based technique. By identifying the common chemical features of active molecules, a pharmacophore model can be generated to represent the essential interactions required for biological activity. This model can then be used to screen virtual libraries of compounds to identify novel scaffolds or to guide the modification of existing ones to better fit the pharmacophoric requirements.

Structure-Based Drug Design Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

With the availability of crystal structures for kinases like BRAF, structure-based drug design plays a pivotal role.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For the I-16 series, docking studies based on the binding mode of the initial compound I-01 were instrumental in designing the subsequent analogs (I-02 to I-18). This approach allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the kinase's active site, thereby guiding the rational design of more potent inhibitors.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-protein complex. By simulating the movements of atoms over time, MD can reveal the stability of the binding pose predicted by docking, the role of solvent molecules, and conformational changes in the protein upon ligand binding. These simulations can help in refining the design of inhibitors to achieve better binding affinity and selectivity.

Strategies for Improving Inhibitory Spectrum and Therapeutic Efficacy

A key challenge in cancer therapy is the development of resistance to targeted agents. Pan-RAF inhibitors like I-16 are designed to overcome some of these resistance mechanisms, particularly those driven by the reactivation of the MAPK pathway.

One of the significant advantages of I-16 is its ability to inhibit the proliferation of melanoma cells without causing the paradoxical activation of the ERK pathway. This is a common issue with selective BRAF V600E inhibitors, where inhibition of the mutant BRAF can lead to the activation of wild-type RAF isoforms and continued signaling. By inhibiting all RAF isoforms, pan-RAF inhibitors like I-16 can circumvent this problem.

To further enhance therapeutic efficacy, combination therapies are being explored. Combining pan-RAF inhibitors with MEK inhibitors has shown strong synergy in preclinical models of both melanoma and colorectal cancer, particularly in tumors with RAS-activating mutations. This dual blockade of the MAPK pathway at different points can lead to a more profound and sustained inhibition of signaling, potentially inducing apoptosis and overcoming both intrinsic and acquired resistance.

Novel Synthetic Methodologies for I-16 and its Derivatives

The synthesis of I-16 and its analogs is based on a multi-step synthetic route starting from readily available chemical precursors. The core of the synthetic strategy involves the construction of the central heterocyclic scaffold and the subsequent introduction of the key pharmacophoric elements, including the cyclopropyl formamide group.

While the initial synthesis of I-16 and its analogs followed a specific, logical pathway, the field of medicinal chemistry is constantly evolving with the development of novel synthetic methodologies. Future efforts in this area may focus on developing more efficient, scalable, and versatile synthetic routes. This could involve the use of novel catalytic systems, one-pot reactions, or flow chemistry to streamline the synthesis and facilitate the rapid generation of a diverse library of analogs for further SAR studies. The development of more efficient synthetic strategies is crucial for the cost-effective production of these promising therapeutic agents.

Future Directions and Advanced Research Perspectives for Pan Raf/rtk Inhibitors

Development of Next-Generation Multi-Target Kinase Inhibitors with Enhanced Specificity

The development of next-generation multi-target kinase inhibitors is focused on achieving enhanced specificity to improve therapeutic outcomes. While pan-RAF inhibitors are designed to target all RAF isoforms, the next wave of these drugs aims to fine-tune this activity. acs.org The goal is to create compounds that can effectively inhibit both monomeric and dimeric forms of RAF kinases, a key mechanism of resistance to first-generation RAF inhibitors. youtube.com

Furthermore, enhancing selectivity against a specific panel of RTKs, while minimizing off-target effects, is a critical area of research. For I-16, this would involve medicinal chemistry efforts to modify its structure to optimize interactions with the ATP-binding pockets of its intended targets, thereby increasing potency and reducing the potential for toxicity. The design of these next-generation inhibitors will likely be guided by advanced computational modeling and structural biology to predict binding affinities and conformational changes in the target kinases.

Integration of Pan-Raf/RTK Inhibitor I-16 Research with Precision Medicine and Biomarker-Driven Strategies

The future of this compound is intrinsically linked to the principles of precision medicine. The efficacy of such targeted agents is highly dependent on the specific molecular alterations present in a patient's tumor. Therefore, a cornerstone of future research will be the identification and validation of biomarkers that can predict which patients are most likely to benefit from I-16 therapy.

This involves comprehensive genomic and proteomic profiling of tumors to identify mutations in the RAS/RAF pathway (e.g., BRAF V600E, NRAS mutations) and alterations in the expression or activity of relevant RTKs. nih.gov Clinical trials will need to incorporate these biomarker-driven strategies to select patient populations for treatment with I-16, moving away from a "one-size-fits-all" approach.

Exploration of Novel Predictive Biomarkers for Response and Resistance

Beyond the well-established mutations in BRAF and RAS, there is a critical need to discover and validate novel predictive biomarkers for both response and resistance to pan-Raf/RTK inhibitors like I-16. This includes investigating less common mutations in the MAPK pathway, as well as alterations in downstream signaling components and feedback loops that can circumvent the effects of the inhibitor.

Liquid biopsies, which analyze circulating tumor DNA (ctDNA) or circulating tumor cells (CTCs), are poised to play a significant role in this area. These minimally invasive tests can provide real-time information on the molecular evolution of a tumor, allowing for the early detection of resistance mechanisms and potentially guiding subsequent treatment decisions. Research into the tumor microenvironment and its influence on drug response is also a crucial avenue for identifying new biomarkers.

Utilization of Advanced Preclinical Modeling Systems

To accelerate the development and clinical translation of this compound, the use of advanced preclinical models is essential. Traditional 2D cell culture and xenograft models, while useful, often fail to fully recapitulate the complexity of human tumors.

More sophisticated systems are now being employed:

Organoids: These three-dimensional, self-organizing structures are derived from patient tumors and more accurately mimic the architecture and heterogeneity of the original cancer.

Patient-Derived Explants (PDEs): These involve the short-term culture of fresh tumor tissue, preserving the native tumor microenvironment and allowing for ex vivo drug sensitivity testing.

Microfluidic Devices ("Tumor-on-a-Chip"): These platforms can recreate the dynamic conditions of the tumor microenvironment, including blood flow and interactions with other cell types, providing a more realistic setting for drug evaluation.

These advanced models will be instrumental in testing the efficacy of I-16, understanding mechanisms of resistance, and evaluating combination therapies in a more clinically relevant context.

Potential Therapeutic Applications Beyond Oncology, Including Other Proliferative Disorders

While the primary focus of pan-Raf/RTK inhibitor development is in oncology, the underlying signaling pathways they target are also implicated in other proliferative disorders. The MAPK pathway, for instance, plays a role in various non-cancerous conditions characterized by excessive cell growth and inflammation.

Future research could explore the potential of I-16 in treating conditions such as:

Fibrotic diseases: Where dysregulated kinase signaling contributes to excessive tissue scarring.

Certain inflammatory and autoimmune diseases: In which the MAPK pathway can be aberrantly activated. patsnap.com

Repurposing I-16 for non-oncological indications would require careful preclinical validation to establish its efficacy and safety in these different disease contexts. This represents a promising avenue for expanding the therapeutic utility of this class of inhibitors.

Q & A

Basic Research Questions

Q. What is the mechanistic basis for pan-Raf/RTK inhibitor I-16's ability to suppress paradoxical ERK activation in BRAF wild-type (BRAFWT) melanoma models?

  • Answer : I-16 inhibits all Raf isoforms (ARaf, BRafWT, CRaf) and receptor tyrosine kinases (RTKs), disrupting MAPK pathway reactivation. Unlike selective BRAFV600E inhibitors (e.g., vemurafenib), I-16 avoids RTK-mediated feedback activation by simultaneously targeting upstream RTKs and downstream Raf isoforms. This dual inhibition prevents compensatory signaling, as demonstrated by suppressed ERK phosphorylation in SK-MEL-2 cells (BRAFWT) via Western blot analysis .

Q. Which in vitro cell line models are most appropriate for assessing I-16's efficacy against BRAFWT-driven cancers?

  • Answer : SK-MEL-2 (BRAFWT melanoma), HepG2 (liver cancer), and MV4-11 (leukemia) cell lines are validated models. SK-MEL-2 is particularly critical due to its overexpression of BRAFWT, mimicking resistance mechanisms observed in BRAF-mutant cancers treated with selective inhibitors. Dose-response assays (e.g., CellTiter-Glo) with IC50 values ≤1 µM confirm potency .

Q. How should researchers design experiments to evaluate I-16's selectivity across Raf isoforms?

  • Answer : Use kinase inhibition assays with recombinant Raf isoforms (ARaf, BRafWT, CRaf) and compare IC50 values. For example, I-16 shows IC50s of 8.86 nM (ARaf), 5.78 nM (BRafWT), and 1.65 nM (CRaf). Pair this with phospho-ERK/MEK Western blots in cell lines with distinct Raf dependencies (e.g., CRaf-driven vs. BRafWT-driven models) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on MAPK pathway inhibition efficacy between pan-Raf inhibitors and selective BRAFV600E inhibitors in BRAF-mutant models?

  • Answer : Selective BRAFV600E inhibitors (e.g., vemurafenib) show initial efficacy in BRAFV600E melanomas but fail in BRAFWT or RAS-mutant contexts due to RTK/EGFR-mediated resistance. In contrast, pan-Raf inhibitors like I-16 target all Raf isoforms and RTKs, blocking both primary and compensatory pathways. Experimental validation requires comparative studies in isogenic cell lines with/without RTK overexpression, using pathway activity markers (e.g., p-MEK, p-ERK) .

Q. What experimental strategies optimize dosing schedules for I-16 in vivo to mitigate toxicity while maintaining efficacy?

  • Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in xenograft models (e.g., COLO205 or SK-MEL-2 implants). Measure plasma/tumor drug concentrations via LC-MS and correlate with ERK inhibition (Western blot). Adjust dosing intervals based on drug half-life and toxicity markers (e.g., weight loss, skin rash). Preclinical studies with LY3009120 (a related pan-Raf inhibitor) suggest twice-daily dosing balances target coverage and tolerability .

Q. How does I-16's dual inhibition of Raf and RTKs compare to combination therapies (e.g., BRAF + MEK inhibitors) in overcoming resistance?

  • Answer : In RAF1-amplified cancers (e.g., bladder cancer), pan-Raf/RTK inhibition may outperform BRAF/MEK combinations by addressing upstream RTK-driven resistance. Test this by treating RAF1-amplified vs. non-amplified cell lines (e.g., 5637 bladder cancer) with I-16 alone or BRAF/MEK inhibitor pairs. Assess apoptosis (Annexin V) and pathway activity (p-ERK/p-AKT). Evidence from RAF265 (pan-Raf) + trametinib (MEK) shows synergistic effects in RAF1-driven models .

Methodological Guidance

Q. What controls are essential when assessing I-16's off-target effects in kinase profiling assays?

  • Answer : Include (1) a vehicle control (DMSO), (2) a pan-kinase inhibitor (e.g., staurosporine) to benchmark broad activity, and (3) isoform-specific inhibitors (e.g., vemurafenib for BRAFV600E, sorafenib for pan-Raf). Use ATP-concentration-matched assays to avoid false positives .

Q. How should researchers validate I-16's RTK inhibition in complex tumor microenvironments?

  • Answer : Employ phospho-RTK arrays or mass spectrometry-based phosphoproteomics in co-culture models (e.g., cancer cells + fibroblasts). Focus on RTKs implicated in resistance (e.g., EGFR, FGFR). Confirm findings with siRNA knockdown of specific RTKs to isolate I-16's contribution .

Data Interpretation Challenges

Q. How to address discrepancies in I-16's IC50 values across different Raf isoforms in enzymatic vs. cellular assays?

  • Answer : Enzymatic IC50s (e.g., 1.65 nM for CRaf) may not reflect cellular potency due to differences in ATP concentrations, feedback loops, or isoform dimerization. Use cellular thermal shift assays (CETSA) to measure target engagement in live cells and correlate with functional readouts (e.g., proliferation assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.